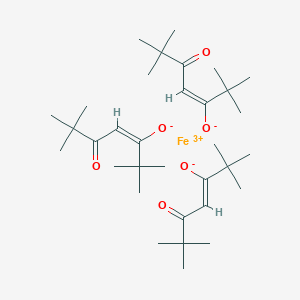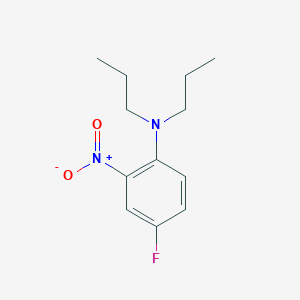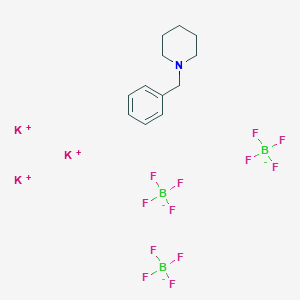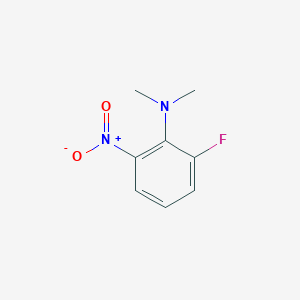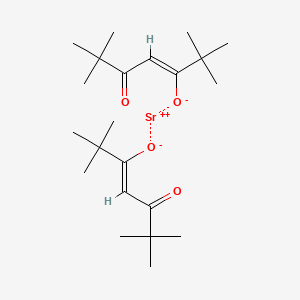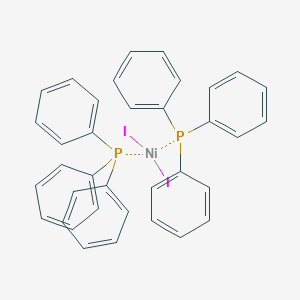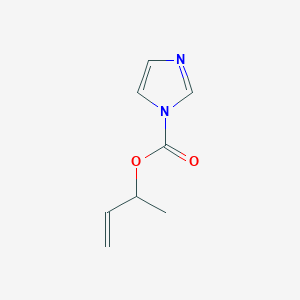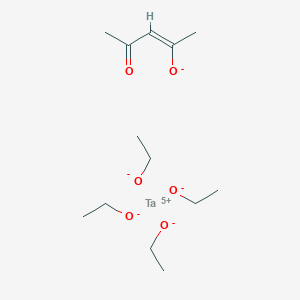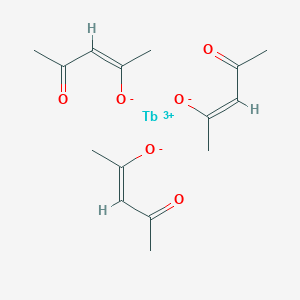
Terbium-2,4-Pentanedionate
Overview
Description
Terbium-2,4-Pentanedionate is a useful research compound. Its molecular formula is C15H21O6Tb and its molecular weight is 456.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Multichromophoric Complexes : 3-substituted 2,4-pentadionate ligands, a category to which Terbium-2,4-Pentanedionate belongs, are utilized in creating multichromophoric complexes. These complexes are significant for controlling energy and electron transfer processes in photoactive systems (Olivier, Harrowfield, & Ziessel, 2011).
Metalorganic Chemical Vapor Deposition : The hexafluoro-2,4-pentanedionate complex shows potential for use in metalorganic chemical vapor deposition due to its high thermal stability and unique solid-state structure (Gardiner, Brown, Kirlin, & Rheingold, 1991).
Ligand Functionality : The 2,4-pentanedionate dianion serves as a bridging ligand in various complexes and as a chelating ligand in others, demonstrating its versatility in coordination chemistry (Okeya, Yanase, Nakamura, & Kawaguchi, 1978).
Spectral and Fluorescence Properties : Derivatives like 3-Benzyl-2,4-Pentanedione exhibit promising spectral and fluorescence characteristics. These properties have potential applications in organic electronics and photocatalysis (Zhou, 2009).
Synthesis of Dinuclear Complexes : this compound is used in synthesizing novel dinuclear complexes with other compounds, exemplifying its role in the formation of complex molecular structures (Yang & Yang, 1994).
Gas-Phase Chemistry : Studies on 2,4-pentanedione in the gas phase provide insights into its reactivity with OH radicals and UV cross-section, which are crucial for understanding its environmental degradation near emission sources (Messaadia, Dib, Ferhati, & Chakir, 2015).
Surface-mediated Reaction Pathways : Research on the reaction pathways of 2,4-pentanedione on various surfaces, such as copper, offers insights into its stability and reactivity, which are important for applications in surface chemistry (Nigg, Ford, & Masel, 1998).
Electronic and Optical Devices : this compound is investigated for its solubility in supercritical carbon dioxide, impacting its use in the synthesis of materials for electronic and optical devices (Andersen, Sievers, Lagalante, & Bruno, 2001).
Properties
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;terbium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Tb/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKGSRIANPFVEQ-LNTINUHCSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tb+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Tb+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Tb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


